molecular formula C18H17NO4 B2950372 (E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide CAS No. 329777-77-7

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide

Cat. No. B2950372
CAS RN: 329777-77-7
M. Wt: 311.337
InChI Key: JTWABNLYJIZWOD-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide, also known as EBDOPA, is an important synthetic compound with a wide range of applications in scientific research. It is a small molecule that is used to study biochemical and physiological processes in the body, as well as to develop new drugs and therapies for various diseases. EBDOPA has been studied extensively in recent years and its potential applications have been identified in areas such as cancer, diabetes, and Alzheimer’s disease.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide is not completely understood. However, it is believed to act by blocking the activity of certain enzymes, such as protein kinases and phosphatases, which are involved in the regulation of cell growth and differentiation. In addition, (E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide has been found to interact with certain receptors, such as the G-protein coupled receptors, which are involved in the regulation of signal transduction pathways.
Biochemical and Physiological Effects
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes involved in glucose metabolism, such as hexokinase and phosphofructokinase. In addition, (E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide has been found to have anti-inflammatory, antioxidant, and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. However, there are some limitations to its use. For example, it is not very stable and is prone to degradation, and it has a relatively short half-life. In addition, the mechanism of action of (E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide is not completely understood, so its effects on biochemical and physiological processes may not be fully understood.

Future Directions

There are several potential future directions for the use of (E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide in scientific research. For example, it could be used to develop new drugs and therapies for various diseases, such as cancer, diabetes, and Alzheimer’s disease. In addition, further research could be conducted to better understand the mechanism of action of (E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide and its effects on biochemical and physiological processes. Finally, (E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide could be used to study the effects of oxidative stress and insulin resistance in the body, and to develop new treatments for these conditions.

Synthesis Methods

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide is synthesized from the reaction of 1,3-benzodioxol-5-yl chloride and 4-ethoxyphenylprop-2-enamide. This reaction is carried out in an organic solvent such as dichloromethane, at a temperature of 0-5°C. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and the product is isolated and purified by column chromatography.

Scientific Research Applications

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide has been used in a variety of scientific research applications, including the study of biochemical and physiological processes in the body. For example, it has been used to study the effects of glucose metabolism, insulin resistance, and oxidative stress. In addition, (E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide has been used to develop new drugs and therapies for various diseases, such as cancer, diabetes, and Alzheimer’s disease.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-2-21-15-7-5-14(6-8-15)19-18(20)10-4-13-3-9-16-17(11-13)23-12-22-16/h3-11H,2,12H2,1H3,(H,19,20)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWABNLYJIZWOD-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide

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